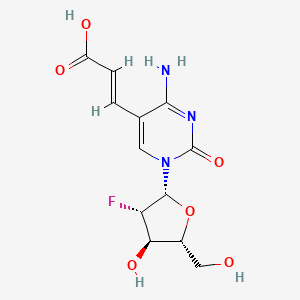

5(E)-(2-Carboxyvinyl)-1-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)cytosine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5(E)-(2-Carboxyvinyl)-1-(2-désoxy-2-fluoro-β-D-arabinofuranosyl)cytosine est un analogue de nucléoside synthétique. Ce composé présente un intérêt considérable en raison de ses applications potentielles en chimie médicinale, en particulier dans les thérapies antivirales et anticancéreuses. Sa structure unique, qui comprend un atome de fluor et un groupe carboxyvinyle, contribue à son activité biologique et à sa stabilité.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de 5(E)-(2-Carboxyvinyl)-1-(2-désoxy-2-fluoro-β-D-arabinofuranosyl)cytosine implique généralement plusieurs étapes, à partir de précurseurs facilement disponibles. Les étapes clés comprennent l'introduction de l'atome de fluor et du groupe carboxyvinyle. Les réactifs couramment utilisés dans ces réactions comprennent les agents de fluoration et les agents de carboxylation. Les conditions réactionnelles nécessitent souvent des températures et un pH contrôlés pour garantir que le produit souhaité est obtenu avec une pureté et un rendement élevés.

Méthodes de production industrielle

La production industrielle de ce composé implique la mise à l'échelle des méthodes de synthèse en laboratoire. Cela nécessite l'optimisation des conditions réactionnelles pour maximiser le rendement et minimiser les impuretés. Des techniques telles que la synthèse en flux continu et la surveillance automatisée des réactions sont souvent utilisées pour améliorer l'efficacité et la reproductibilité.

Analyse Des Réactions Chimiques

Types de réactions

5(E)-(2-Carboxyvinyl)-1-(2-désoxy-2-fluoro-β-D-arabinofuranosyl)cytosine subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut modifier les groupes fonctionnels, modifiant potentiellement l'activité biologique du composé.

Réduction : Les réactions de réduction peuvent être utilisées pour modifier le groupe carboxyvinyle.

Substitution : Les réactions de substitution nucléophile peuvent introduire différents substituants, améliorant potentiellement l'activité ou la stabilité du composé.

Réactifs et conditions courants

Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants comme le permanganate de potassium, les agents réducteurs comme le borohydrure de sodium et les nucléophiles pour les réactions de substitution. Les conditions de ces réactions varient, mais impliquent souvent des solvants, des températures et des catalyseurs spécifiques pour réaliser les transformations souhaitées.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire un dérivé d'acide carboxylique, tandis que la réduction peut produire un alcool. Les réactions de substitution peuvent introduire divers groupes fonctionnels, conduisant à une gamme de dérivés ayant potentiellement des activités biologiques différentes.

Applications de la recherche scientifique

5(E)-(2-Carboxyvinyl)-1-(2-désoxy-2-fluoro-β-D-arabinofuranosyl)cytosine a plusieurs applications de recherche scientifique :

Chimie : Il est utilisé comme bloc de construction dans la synthèse de molécules plus complexes.

Biologie : Le composé est étudié pour ses interactions avec les macromolécules biologiques, telles que l'ADN et les protéines.

Médecine : Il a un potentiel en tant qu'agent antiviral et anticancéreux en raison de sa capacité à interférer avec la synthèse des acides nucléiques.

Industrie : Le composé est utilisé dans le développement de nouveaux produits pharmaceutiques et d'outils de diagnostic.

Mécanisme d'action

Le mécanisme d'action de 5(E)-(2-Carboxyvinyl)-1-(2-désoxy-2-fluoro-β-D-arabinofuranosyl)cytosine implique son incorporation dans les acides nucléiques, où il peut perturber les processus cellulaires normaux. L'atome de fluor améliore la stabilité du composé et sa résistance à la dégradation enzymatique. Le groupe carboxyvinyle peut interagir avec des enzymes spécifiques, inhibant leur activité et conduisant aux effets antiviraux et anticancéreux du composé.

Applications De Recherche Scientifique

5(E)-(2-Carboxyvinyl)-1-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)cytosine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its interactions with biological macromolecules, such as DNA and proteins.

Medicine: It has potential as an antiviral and anticancer agent due to its ability to interfere with nucleic acid synthesis.

Industry: The compound is used in the development of new pharmaceuticals and diagnostic tools.

Mécanisme D'action

The mechanism of action of 5(E)-(2-Carboxyvinyl)-1-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)cytosine involves its incorporation into nucleic acids, where it can disrupt normal cellular processes. The fluorine atom enhances the compound’s stability and resistance to enzymatic degradation. The carboxyvinyl group can interact with specific enzymes, inhibiting their activity and leading to the compound’s antiviral and anticancer effects.

Comparaison Avec Des Composés Similaires

Composés similaires

- 9-(2-Désoxy-2-fluoro-β-D-arabinofuranosyl)guanine

- 9-(2-Désoxy-2-fluoro-β-D-arabinofuranosyl)adénine

- 2-Chloro-9-(2-désoxy-2-fluoro-β-D-arabinofuranosyl)-9H-purin-6-amine

Unicité

5(E)-(2-Carboxyvinyl)-1-(2-désoxy-2-fluoro-β-D-arabinofuranosyl)cytosine est unique en raison de sa combinaison spécifique d'un atome de fluor et d'un groupe carboxyvinyle. Cette combinaison améliore sa stabilité et son activité biologique par rapport aux composés similaires, ce qui en fait un candidat prometteur pour des recherches et des développements supplémentaires en chimie médicinale.

Propriétés

Numéro CAS |

95740-13-9 |

|---|---|

Formule moléculaire |

C12H14FN3O6 |

Poids moléculaire |

315.25 g/mol |

Nom IUPAC |

(E)-3-[4-amino-1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-5-yl]prop-2-enoic acid |

InChI |

InChI=1S/C12H14FN3O6/c13-8-9(20)6(4-17)22-11(8)16-3-5(1-2-7(18)19)10(14)15-12(16)21/h1-3,6,8-9,11,17,20H,4H2,(H,18,19)(H2,14,15,21)/b2-1+/t6-,8+,9-,11-/m1/s1 |

Clé InChI |

CMGVZNAJRCYKTA-PCGAFSECSA-N |

SMILES isomérique |

C1=C(C(=NC(=O)N1[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)F)N)/C=C/C(=O)O |

SMILES canonique |

C1=C(C(=NC(=O)N1C2C(C(C(O2)CO)O)F)N)C=CC(=O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.